molecular formula C8H4F4O3 B13619226 2-(2,3,4,5-Tetrafluorophenoxy)acetic acid CAS No. 14742-41-7

2-(2,3,4,5-Tetrafluorophenoxy)acetic acid

Cat. No.: B13619226
CAS No.: 14742-41-7
M. Wt: 224.11 g/mol
InChI Key: GNIFIQOTPBITAQ-UHFFFAOYSA-N
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Description

2-(2,3,4,5-Tetrafluorophenoxy)acetic acid is an organic compound characterized by the presence of a tetrafluorophenoxy group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4,5-tetrafluorophenoxy)acetic acid typically involves the reaction of 2,3,4,5-tetrafluorophenol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2,3,4,5-Tetrafluorophenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

2-(2,3,4,5-Tetrafluorophenoxy)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3,4,5-tetrafluorophenoxy)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Uniqueness: 2-(2,3,4,5-Tetrafluorophenoxy)acetic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct reactivity and stability compared to other fluorinated compounds. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

14742-41-7

Molecular Formula

C8H4F4O3

Molecular Weight

224.11 g/mol

IUPAC Name

2-(2,3,4,5-tetrafluorophenoxy)acetic acid

InChI

InChI=1S/C8H4F4O3/c9-3-1-4(15-2-5(13)14)7(11)8(12)6(3)10/h1H,2H2,(H,13,14)

InChI Key

GNIFIQOTPBITAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)OCC(=O)O

Origin of Product

United States

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